2-(Phenylmethanesulfinyl)benzonitrile

Description

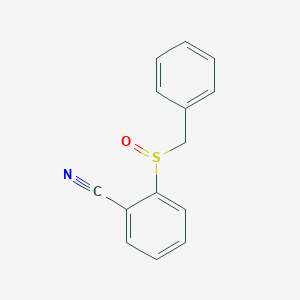

2-(Phenylmethanesulfinyl)benzonitrile is a benzonitrile derivative featuring a phenylmethanesulfinyl (–SO–CH₂–Ph) substituent at the ortho position of the nitrile-bearing aromatic ring. Its reactivity is influenced by the electron-withdrawing nitrile group and the sulfinyl moiety, which can participate in redox reactions or act as a directing group in further functionalization .

Properties

CAS No. |

63216-01-3 |

|---|---|

Molecular Formula |

C14H11NOS |

Molecular Weight |

241.31 g/mol |

IUPAC Name |

2-benzylsulfinylbenzonitrile |

InChI |

InChI=1S/C14H11NOS/c15-10-13-8-4-5-9-14(13)17(16)11-12-6-2-1-3-7-12/h1-9H,11H2 |

InChI Key |

PZUQZPNHTVDWKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylmethanesulfinyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylmethanesulfinyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like Grignard reagents can be used for nucleophilic substitution.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-(Phenylmethanesulfinyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(Phenylmethanesulfinyl)benzonitrile involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding properties. The nitrile group can undergo nucleophilic attack, leading to various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonyl vs. Sulfinyl Derivatives

- 2-(Benzenesulfonylmethyl)benzonitrile (CAS 82651-72-7): Contains a sulfonyl (–SO₂–) group instead of sulfinyl. The sulfonyl group is more oxidized, enhancing stability and resistance to oxidation but reducing nucleophilicity compared to sulfinyl derivatives. Applications include use as a sulfone-based intermediate in organic synthesis .

- Its molar mass (209.26 g/mol) is lower than sulfinyl analogs, affecting crystallization behavior .

Amino and Ferrocene Derivatives

- 2-(Ferrocenylmethylamino)benzonitrile (2FMAB): Incorporates a ferrocene moiety, enabling redox-active behavior. This compound binds to DPPH radicals via electrostatic interactions, suggesting antioxidant applications .

- 3-(Ferrocenylmethylamino)benzonitrile (3FMAB): Structural isomer of 2FMAB; its meta-substitution alters binding parameters (e.g., binding constant: 1.2 × 10³ M⁻¹ vs. 2FMAB’s 8.5 × 10² M⁻¹), highlighting positional effects on reactivity .

Styryl and Ether Derivatives

- 2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS 13001-38-2): Features conjugated styryl groups, enabling fluorescence. Used as Fluorescent Brightener 199:1 in textiles due to extended π-systems .

- 2-((4-Ethylphenoxy)methyl)benzonitrile (C16H15NO): Ether linkage (–O–) enhances solubility in nonpolar solvents. Applications in agrochemical research due to its lipophilic nature .

Physicochemical Properties

*Estimated based on sulfinyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.